molecular formula C9H8ClN3S B13166664 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine

3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine

Cat. No.: B13166664
M. Wt: 225.70 g/mol
InChI Key: YWKUOOWRDONIKO-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine typically involves the reaction of 3-chloro-6-methylpyridazine with 4-methyl-2-thiazolylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridazine derivative, while coupling reactions would produce biaryl compounds.

Scientific Research Applications

3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the pyridazine ring can participate in coordination with metal ions. These interactions can modulate enzyme activity or receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine: Lacks the thiazole moiety, resulting in different electronic properties and reactivity.

    4-Methyl-2-thiazolylamine: Contains the thiazole ring but lacks the pyridazine structure, affecting its biological activity.

    6-Methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine: Similar structure but without the chlorine atom, leading to different reactivity in substitution reactions.

Uniqueness

The unique combination of the pyridazine and thiazole rings in 3-Chloro-6-methyl-4-(4-methyl-1,3-thiazol-2-yl)pyridazine imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C9H8ClN3S

Molecular Weight

225.70 g/mol

IUPAC Name

2-(3-chloro-6-methylpyridazin-4-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H8ClN3S/c1-5-3-7(8(10)13-12-5)9-11-6(2)4-14-9/h3-4H,1-2H3

InChI Key

YWKUOOWRDONIKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)Cl)C2=NC(=CS2)C

Origin of Product

United States

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